Warfarin-d5

Übersicht

Beschreibung

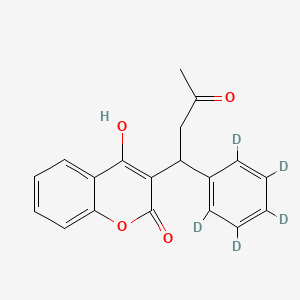

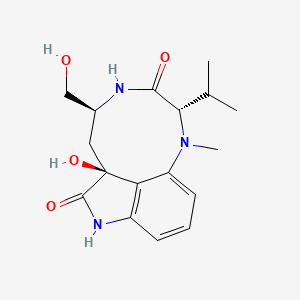

Warfarin-d5 is used as an internal standard for the quantification of warfarin by GC- or LC-MS . It is a vitamin K antagonist, a coumarin derivative, and a racemic mixture of (+)-warfarin and (–)-warfarin . It is an anticoagulant that interferes with the interconversion of vitamin K and vitamin K epoxide and the role of vitamin K in carboxylation of several clotting cascade proteins, inhibiting the initiation of clotting .

Molecular Structure Analysis

The molecular formula of this compound is C19H11D5O4 . The formal name is 4-hydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-2H-1-benzopyran-2-one .Wissenschaftliche Forschungsanwendungen

Genetic Variants Affecting Warfarin Dosing : Genetic variations in enzymes like cytochrome P450–2C9 (CYP2C9) and vitamin K–epoxide reductase complex (VKORC1) significantly influence warfarin dose variability, accounting for about 50% of the interpatient differences in required dosing (Johnson et al., 2011).

Pharmacogenetics for Optimal Warfarin Therapy : CYP4F2 genetic variants are associated with different warfarin dose requirements, highlighting the importance of understanding individual genetic makeup for optimal warfarin therapy (Caldwell et al., 2008).

LC-MS/MS Determination of Warfarin Enantiomers : A study developed a method for the simultaneous liquid chromatography tandem mass spectrometric determination of warfarin enantiomers in human plasma. This method uses Warfarin-d5 as internal standards and provides insights into the stereo-specific metabolism of warfarin (Pradhan et al., 2013).

Pharmacokinetic-Pharmacodynamic Model for Warfarin Therapy : Development of a pharmacokinetic-pharmacodynamic model for individualizing oral anticoagulation therapy with warfarin, addressing the challenge of its narrow therapeutic range and variability in response due to clinical, genetic, and demographic factors (Ferrari et al., 2016).

Warfarin Sensitivity in Different Populations : Research has shown that polymorphisms in VKORC1 and CYP2C9 are associated with warfarin sensitivity, particularly in certain ethnic groups, affecting the therapeutic dose required (Jia et al., 2017).

Detection of Warfarin by Palladium Complexes : A study on the application of Pd(ii) complexes in sensing warfarin in both organic and aqueous mediums, addressing the need for accurate monitoring techniques for this anticoagulant drug (Kumar et al., 2017).

Wirkmechanismus

Target of Action

Warfarin primarily targets the Vitamin K Epoxide Reductase Complex 1 (VKORC1) . VKORC1 is a key component in the vitamin K cycle, which is crucial for the activation of several vitamin K-dependent coagulation factors .

Mode of Action

Warfarin, and its isotopologue Warfarin-d5, act as antagonists to VKORC1 . They inhibit the function of VKORC1 in the liver, leading to the depletion of the reduced form of vitamin K, which serves as a cofactor for gamma carboxylation of vitamin K-dependent coagulation factors . This inhibition prevents the synthesis of biologically active forms of various clotting factors, including factors II (prothrombin), VII, IX, and X .

Biochemical Pathways

The primary biochemical pathway affected by Warfarin is the vitamin K cycle . By inhibiting VKORC1, Warfarin disrupts the cycle, preventing the reduction of vitamin K epoxide to its quinone form, and subsequently to its hydroquinone form . This disruption affects the gamma carboxylation of vitamin K-dependent coagulation factors, rendering them unable to bind calcium and phospholipid membranes needed for their hemostatic function .

Pharmacokinetics

Warfarin is essentially completely absorbed, reaching a maximum plasma concentration between 2 and 6 hours . It distributes into a small volume of distribution (10 L/70kg) and is eliminated by hepatic metabolism with a very small clearance (0.2 L/h/70kg). The elimination half-life is about 35 hours . Genetic factors, such as polymorphisms in CYP2C9, VKORC1, and other genes, can significantly influence the pharmacokinetics of Warfarin .

Result of Action

The primary result of Warfarin’s action is anticoagulation . By inhibiting the synthesis of active forms of various clotting factors, Warfarin prevents blood clot formation, making it an effective treatment for conditions such as venous thromboembolism, pulmonary embolism, and thromboembolism associated with atrial fibrillation . It’s important to note that warfarin can also have adverse effects, such as necrosis, purple toe syndrome, osteoporosis, valve and artery calcification, and drug interactions .

Action Environment

The dose-response relationship of Warfarin is influenced by both genetic and environmental factors . These can include the physical condition of the patient, diet, concomitant medications, and genetic variations in Warfarin and vitamin K metabolism . For example, certain foods rich in vitamin K can decrease the effectiveness of Warfarin, while alcohol can increase its anticoagulant effect. Additionally, certain genetic polymorphisms can make individuals more or less sensitive to Warfarin, affecting its efficacy and safety .

Safety and Hazards

Zukünftige Richtungen

The use of genetic dosing for warfarin initiation can lead to better outcomes. Whether these better outcomes are clinically or economically beneficial remains controversial . Further studies are still required in patients with advanced CKD to identify the safest and most effective treatment options for VTE and AF .

Biochemische Analyse

Biochemical Properties

Warfarin-d5 plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The primary interaction of this compound is with Vitamin K and Vitamin K epoxide . This interaction is crucial in the carboxylation of several clotting cascade proteins, which is a key process in blood clotting .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering with the role of Vitamin K in the carboxylation of several clotting cascade proteins . This interference inhibits the initiation of clotting, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level by interfering with the interconversion of Vitamin K and Vitamin K epoxide . This interference affects the carboxylation of several clotting cascade proteins, thereby inhibiting the initiation of clotting .

Metabolic Pathways

This compound is involved in the metabolic pathway that involves the interconversion of Vitamin K and Vitamin K epoxide . It interacts with these compounds, affecting the carboxylation of several clotting cascade proteins .

Eigenschaften

IUPAC Name |

4-hydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i2D,3D,4D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWKTKQMONHTI-ATTUOBAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716327, DTXSID801016155 | |

| Record name | 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Warfarin-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75472-93-4, 791013-22-4 | |

| Record name | 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Warfarin-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)